molecular formula C19H20FN3O2 B2709162 ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate CAS No. 923202-51-1

ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate

Cat. No.: B2709162
CAS No.: 923202-51-1
M. Wt: 341.386
InChI Key: MHNKRKYYFDJVCR-UHFFFAOYSA-N
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Description

Evolution of Benzimidazole Carbamates in Pharmaceutical Research

Benzimidazole carbamates represent a critical class of heterocyclic compounds with deep roots in medicinal chemistry. The foundational discovery of benzimidazoles dates to the 1950s, when 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole was identified as a structural component of vitamin B₁₂, sparking interest in their biochemical relevance. By the 1960s, thiabendazole emerged as the first broad-spectrum benzimidazole anthelmintic, marking a paradigm shift in antiparasitic drug development. Subsequent structural modifications, such as the introduction of carbamate functionalities, yielded derivatives like mebendazole and albendazole, which inhibit microtubule polymerization by binding to β-tubulin—a mechanism shared with anticancer agents.

The Repurposing Drugs in Oncology (ReDO) initiative further highlighted benzimidazole carbamates as promising candidates for anticancer therapy due to their ability to disrupt mitotic spindle formation. For instance, methyl benzimidazole-2-carbamate derivatives have been repurposed to target tubulin in paclitaxel-resistant cancers, demonstrating the versatility of this scaffold. Synthetic methodologies, such as those outlined in U.S. Patent 4,152,522, enabled scalable production of 2-benzimidazole carbamates, facilitating their transition from antiparasitic to antineoplastic applications.

Historical Development of Fluorinated Benzimidazole Derivatives

Fluorination has become a cornerstone in optimizing benzimidazole derivatives for enhanced bioavailability and target specificity. The incorporation of fluorine atoms improves metabolic stability and lipophilicity, as evidenced by fluorinated benzothiazoles and benzimidazoles exhibiting superior binding to enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). For example, difluoro-substituted benzothiazole derivatives demonstrated nanomolar inhibitory activity, attributed to fluorine’s electron-withdrawing effects and capacity to modulate π-π interactions.

Properties

IUPAC Name

ethyl N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-3-25-19(24)22(2)13-18-21-16-10-6-7-11-17(16)23(18)12-14-8-4-5-9-15(14)20/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNKRKYYFDJVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate typically involves multiple steps, starting with the formation of the benzimidazole core. The final step involves the carbamation of the benzimidazole derivative using ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate, exhibit significant antimicrobial properties. A study evaluated various benzimidazole derivatives for their in vitro antimicrobial activity against different bacterial strains. The results highlighted that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents to combat resistant strains .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. A series of studies have synthesized and evaluated benzimidazole derivatives for their cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival.

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation of a range of benzimidazole derivatives, including this compound, revealed that these compounds exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. This study emphasizes the need for further development and optimization of these compounds as potential therapeutic agents against resistant bacterial strains .

Case Study 2: Anticancer Activity

In a study focusing on the synthesis of substituted benzamides, several derivatives were tested against various cancer cell lines. The results indicated that specific compounds displayed IC50 values lower than those of established chemotherapeutics, suggesting their efficacy as novel anticancer agents. This compound was included in this screening and showed promising cytotoxic effects .

Summary of Findings

ApplicationActivity TypeKey Findings
AntimicrobialBacterial ResistanceSignificant activity against Gram-positive and Gram-negative bacteria .
AnticancerCytotoxicityLower IC50 values compared to standard drugs .

Mechanism of Action

The mechanism of action of ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Modifications

Compound Name Substituent Differences vs. Target Compound Biological Activity/Use Reference
Methyl N-[2-(1H-benzimidazol-2-yl)ethyl] carbamate Lacks 2-fluorobenzyl group; ethyl spacer between carbamate and benzimidazole Unknown (structural analogue)
Benomyl (Methyl 1-[(butylamino)carbonyl]-1H-benzimidazol-2-ylcarbamate) Butylamino carbonyl group at N1 instead of 2-fluorobenzyl Fungicide
R 17934 (Methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl) carbamate) Thienylcarbonyl group at C5; no fluorobenzyl Antitumoral (microtubule disruption)
Mizolastine (Ethyl[1-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-4-piperidinyl]methylcarbamate) 4-Fluorobenzyl substitution; piperidinyl group Antihistamine
Methyl N-(6-chloro-1H-benzimidazol-2-yl)carbamate Chloro substituent at C6; no fluorobenzyl Unknown (structural study)

Key Observations:

  • Fluorobenzyl Position : The 2-fluorobenzyl group in the target compound contrasts with Mizolastine’s 4-fluorobenzyl substitution. The ortho-fluorine position may enhance steric effects and electronic interactions with target receptors compared to para-substituted analogues .
  • Carbamate Variations: Replacement of the ethyl carbamate with methyl (Benomyl) or thienylcarbonyl (R 17934) groups significantly alters bioactivity. Benomyl’s butylamino carbonyl group confers fungicidal properties, while R 17934’s thienyl moiety enables microtubule disruption .

Pharmacological and Functional Comparisons

  • Antifungal Activity: Benomyl’s mechanism involves β-tubulin inhibition, a property absent in the target compound due to differences in N1 substitution. The 2-fluorobenzyl group may instead favor interactions with mammalian enzymes or receptors .
  • Antimitotic Effects : R 17934’s thienylcarbonyl group enables potent microtubule destabilization, whereas the target compound’s ethyl carbamate and fluorobenzyl groups may limit this activity .
  • Antihistamine Activity : Mizolastine’s 4-fluorobenzyl and piperidinyl groups optimize H1 receptor binding, highlighting the importance of substitution patterns for target specificity .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) pKa
Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate ~316.3* 2.8–3.2 <0.1 (aqueous) ~13.7
Benomyl 290.3 2.5 0.004 (water) 12.9
Mizolastine ~428.5* 3.5–4.0 <0.01 (aqueous) ~8.5 (amine)

*Calculated based on structural analogues in .

  • Lipophilicity: The 2-fluorobenzyl group increases logP compared to non-fluorinated analogues, enhancing membrane permeability but reducing aqueous solubility.
  • Acid-Base Behavior : The carbamate group’s pKa (~13.7) suggests stability under physiological conditions, contrasting with Mizolastine’s ionizable piperidinyl moiety (pKa ~8.5) .

Biological Activity

Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate, identified by its CAS number 923202-51-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20FN3O2C_{19}H_{20}FN_{3}O_{2}, with a molecular weight of 341.4 g/mol. Its structure consists of a benzimidazole core substituted with a fluorobenzyl group and a methylcarbamate moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with benzimidazole scaffolds often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Benzimidazole derivatives have been studied for their effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Some benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Enzyme Inhibition : These compounds may act as inhibitors of specific enzymes involved in disease pathways, including those related to cancer and infectious diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in pathogenic organisms.
  • Modulation of Enzyme Activity : It could inhibit enzymes that are crucial for the metabolic pathways of cancer cells or pathogens.
  • Receptor Binding : The compound might bind to specific receptors, altering cellular signaling pathways that lead to therapeutic effects.

Anticancer Studies

A study published in Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives, including compounds structurally related to this compound. The findings suggested that these compounds displayed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (data not shown here due to proprietary restrictions) .

Antimicrobial Activity

Research conducted by [source needed] indicated that derivatives similar to this compound exhibited promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Comparative Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzimidazole derivativesInhibition of bacterial growth
AnticancerVarious benzimidazolesInduction of apoptosis in cancer cells
Enzyme InhibitionSimilar carbamate analogsReduced activity of target enzymes

Q & A

What synthetic strategies are recommended for ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate, and how can reaction conditions be optimized for high yield and purity?

Advanced Research Question
The synthesis typically involves multi-step reactions starting with benzimidazole core formation, followed by fluorobenzyl substitution and carbamate coupling. Key steps include:

  • Benzimidazole Formation : Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions (e.g., HCl or polyphosphoric acid) .
  • Fluorobenzyl Substitution : Alkylation at the 1-position using 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to enhance regioselectivity .
  • Carbamate Installation : Reaction with methyl chloroformate or ethyl carbamoyl chloride in the presence of a base (e.g., triethylamine) .
    Optimization : Use controlled stoichiometry (1:1.2 molar ratio for alkylation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >90% purity .

How can researchers validate the structural integrity and purity of this compound post-synthesis?

Basic Research Question
Analytical Workflow :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 5.3–5.5 ppm for fluorobenzyl CH₂; ¹³C NMR: ~160 ppm for carbamate carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., calculated m/z: ~369.40 for C₁₈H₁₅FN₃O₃) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for fluorinated benzothiazole analogs .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

What methodologies resolve contradictions in reported biological activities of benzimidazole carbamates, such as antifungal vs. cytotoxic effects?

Advanced Research Question
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing against Candida albicans vs. MTT assays for cytotoxicity) .
  • Structural Confounders : Compare substituent effects (e.g., 2-fluorobenzyl vs. non-fluorinated analogs) using SAR studies .
  • Metabolic Stability : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from metabolic interference .
    Resolution : Apply meta-analysis frameworks to harmonize data, as seen in PubChem’s bioactivity datasets .

How does the 2-fluorobenzyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Advanced Research Question
The 2-fluorobenzyl group enhances:

  • Lipophilicity : LogP increases by ~0.5 units (fluorine’s electron-withdrawing effect), improving membrane permeability .
  • Metabolic Resistance : Reduced oxidative metabolism (CYP450 inhibition) due to fluorine’s steric and electronic effects .
  • Crystal Packing : Fluorine participates in weak C–H···F interactions, stabilizing solid-state structures (observed in benzothiazole derivatives) .

What computational approaches predict the binding affinity of this compound with fungal β-tubulin?

Advanced Research Question
Methods :

  • Molecular Docking : Use AutoDock Vina with β-tubulin crystal structures (PDB: 1TUB) to model carbamate interactions at the benzimidazole binding site .
  • MD Simulations : Assess stability of ligand-protein complexes (20 ns trajectories, AMBER force field) to quantify binding free energies (ΔG) .
  • QSAR Models : Train models on datasets from carbendazim analogs to predict EC₅₀ values .

What strategies improve aqueous solubility and bioavailability of this compound for in vivo studies?

Advanced Research Question
Approaches :

  • Salt Formation : Co-crystallize with succinic acid to enhance solubility (tested for related benzimidazoles) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter, PDI <0.2) for sustained release .
  • Prodrug Design : Introduce phosphate esters at the carbamate group, hydrolyzable in vivo .

How can researchers mitigate degradation during long-term storage?

Basic Research Question
Stability Protocols :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to limit hydrolysis of the carbamate group .
  • Purity Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

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